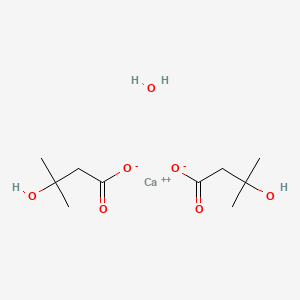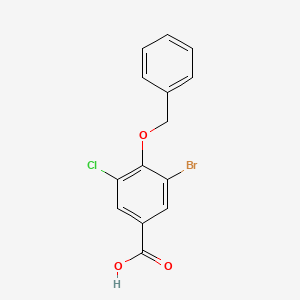
methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting material is often a 1,4-diketone and aniline.
Nitration: The introduction of the nitro group is achieved through nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group efficiently.
Continuous Flow Synthesis: Employing continuous flow reactors for the Paal-Knorr synthesis to enhance yield and reduce reaction time.
Catalytic Esterification: Utilizing catalytic processes to esterify the carboxylic acid derivative efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, the reduction product, methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, has shown promise in preliminary studies as an antimicrobial agent.
Medicine
Research into the medicinal applications of this compound and its derivatives includes investigations into their potential as anti-inflammatory and anticancer agents. The nitrophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.
Industry
In the materials science field, this compound is used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile precursor in the production of advanced materials.
Mecanismo De Acción
The biological activity of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and its derivatives is often attributed to their ability to interact with cellular proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can form hydrogen bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: The reduced form of the compound, which has different reactivity and biological activity.
Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: A halogenated derivative with distinct chemical properties.
Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: An ether derivative that exhibits different solubility and reactivity.
Uniqueness
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and materials science, where such properties are desirable.
Propiedades
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZDGDGOAYURHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B8004765.png)

![acetic acid;tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate](/img/structure/B8004775.png)
![[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride](/img/structure/B8004786.png)



![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)



